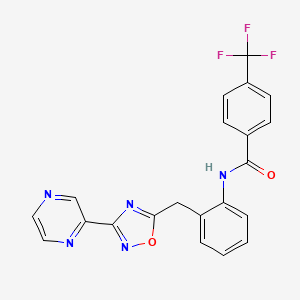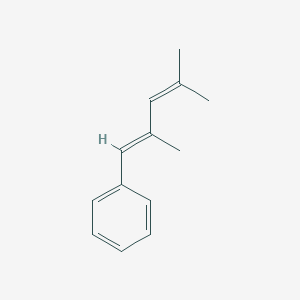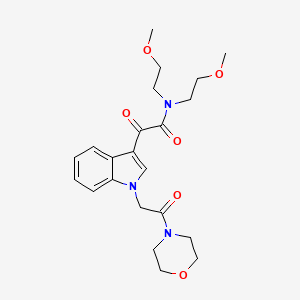
Jujuboside B1
Vue d'ensemble
Description
Jujuboside B1 is a dammarane-type triterpene oligoglycoside, isolated from Ziziphi Spinosae Semen . It is one of the main biologically active ingredients extracted from this traditional Chinese medicine, which is widely used for treating insomnia and anxiety .
Molecular Structure Analysis
This compound is a dammarane-type triterpene oligoglycoside . More detailed information about its molecular structure is not available from the search results.Chemical Reactions Analysis
The study mentioned above also found that two wild jujube β-glucosidase genes were heterologously expressed in Escherichia coli, and the recombinant proteins were able to convert jujuboside A (JuA) into jujuboside B (JuB) .Physical And Chemical Properties Analysis
This compound is a white crystalline powder. It is soluble in methanol and almost insoluble in ether . Its molecular formula is C52H84O21 and its molecular weight is 1045.2 .Applications De Recherche Scientifique
Rôle dans la famille des glycoside hydrolases 1
Les jujubosides sont les principaux ingrédients médicinaux de Ziziphi Spinosae Semen (la graine du jujubier sauvage). Une étude a systématiquement identifié 35 gènes β-glucosidase appartenant à la famille 1 des glycoside hydrolases (GH1) en utilisant des méthodes bio-informatiques basées sur le génome du jujubier sauvage . Deux gènes β-glucosidase de jujubier sauvage ont été exprimés de manière hétérologue dans Escherichia coli, et les protéines recombinantes ont été capables de convertir le jujuboside A (JuA) en jujuboside B (JuB) . Étant donné qu'il a été rapporté précédemment que les catabolites de JuA, y compris JuB et d'autres jujubosides rares, peuvent jouer un rôle crucial dans l'activité pharmacologique du jujuboside, il est suggéré que ces deux protéines peuvent être utilisées pour améliorer le potentiel d'utilisation des jujubosides .
Prévention des troubles induits par la perte de sommeil
Le jujuboside A (JuA) a été trouvé pour prévenir les troubles induits par la perte de sommeil de l'excitabilité neuronale hippocampique et des déficits de mémoire chez les jeunes souris APP/PS1 . La privation de sommeil (SD) est la marque de fabrique de la société moderne et peut augmenter le risque de maladie d'Alzheimer (MA). L'étude révèle que la perte de sommeil induit des déficits de mémoire spatiale dans un modèle de souris MA en perturbant la voie de signalisation excitatrice, et JuA prévient cela via un mécanisme GABAergique .
Mécanisme D'action
Target of Action
Jujuboside B1, a dammarane-type triterpene oligoglycoside, is isolated from Ziziphi Spinosae Semen . It primarily targets Cytochrome P450 enzymes (CYP450s) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
This compound interacts with its targets, leading to various changes in the body. For instance, it has been found to suppress the expression of 11β-Hydroxysteroid Dehydrogenase type 2 (11β-HSD2) and increase the expression of Glucocorticoid Receptor (GR) . This interaction results in the reduction of inflammatory mediators such as Tumor Necrosis Factor (TNF)-α , Interleukin (IL)-1β , and Nitric Oxide (NO) in the liver .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the increased MyD88-dependent signaling , mitogen-activated protein kinase activation , and expression of inflammatory genes . This leads to a reduction in inflammation and liver damage caused by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .
Pharmacokinetics
The pharmacokinetic processes of this compound fit in the one-compartment model of oral administration and two-compartment model of intravenous administration . The absolute oral bioavailability of this compound in rats was found to be only 36% , indicating that it may have low bioavailability when administered orally.
Result of Action
The action of this compound results in various molecular and cellular effects. It has been found to reduce liver damage markers and inflammatory cytokines, which were increased by LPS . Moreover, it suppresses LPS-induced mice lethality without affecting the survival rate . These results suggest that this compound may protect the liver against LPS-induced damage by regulating anti-inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of bioactive constituents in Zizyphi Spinosae Semen, from which this compound is derived, increases with the increase in frying time from 65 to 80 min at 150 °C . Furthermore, the production area of Zizyphi Spinosae Semen can also affect the content of bioactive constituents .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Jujuboside B1 interacts with various enzymes, proteins, and other biomolecules. It has been found to show promising effects on neonatal rat cardiomyocyte injury induced by hydrogen peroxide in vitro
Cellular Effects
This compound has been shown to have protective effects on cells. For instance, it suppressed lipopolysaccharide (LPS)-induced mice lethality and serum levels of liver damage markers without affecting the survival rate . It also reduced inflammatory cytokines and toll-like receptor 4 (TLR4) protein expression, which were increased by LPS .
Molecular Mechanism
The hepatoprotective effect of this compound is mediated by inhibiting the increased MyD88-dependent signaling, mitogen-activated protein kinase activation, and expression of inflammatory genes induced by LPS . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that this compound can suppress LPS-induced hepatic injury
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress LPS-induced mice lethality and serum levels of liver damage markers
Propriétés
IUPAC Name |
2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAUZCEOWCYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Jujuboside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55466-05-2 | |
| Record name | 55466-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Jujuboside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 225 °C | |
| Record name | Jujuboside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)
![N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2437078.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)


![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)


![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)
